2'-O-Methyl-5'-O-dmt-inosine-3'-CE-phosphoramidite

Oligonucleotide Synthesis Phosphoramidite Chemistry Automated Synthesis

2'-O-Methyl-5'-O-DMT-inosine-3'-CE-phosphoramidite (CAS: 128219-85-2) is a modified nucleoside phosphoramidite. It features a 5'-O-DMT protecting group, a 2'-O-methyl modification on the ribose sugar, a 3'-CE (cyanoethyl) phosphoramidite group, and an inosine base.

Molecular Formula C41H49N6O8P
Molecular Weight 784.8 g/mol
Cat. No. B12389539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Methyl-5'-O-dmt-inosine-3'-CE-phosphoramidite
Molecular FormulaC41H49N6O8P
Molecular Weight784.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C41H49N6O8P/c1-27(2)47(28(3)4)56(53-23-11-22-42)55-36-34(54-40(37(36)51-7)46-26-45-35-38(46)43-25-44-39(35)48)24-52-41(29-12-9-8-10-13-29,30-14-18-32(49-5)19-15-30)31-16-20-33(50-6)21-17-31/h8-10,12-21,25-28,34,36-37,40H,11,23-24H2,1-7H3,(H,43,44,48)/t34-,36+,37?,40-,56?/m1/s1
InChIKeyPVFNTYBGWVZMCX-HXXHJUKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2'-O-Methyl-5'-O-DMT-inosine-3'-CE-phosphoramidite: A Modified Nucleoside Phosphoramidite for RNA Oligonucleotide Synthesis


2'-O-Methyl-5'-O-DMT-inosine-3'-CE-phosphoramidite (CAS: 128219-85-2) is a modified nucleoside phosphoramidite . It features a 5'-O-DMT protecting group, a 2'-O-methyl modification on the ribose sugar, a 3'-CE (cyanoethyl) phosphoramidite group, and an inosine base . This compound is used as a building block in solid-phase oligonucleotide synthesis to incorporate 2'-O-methyl-inosine residues into synthetic RNA strands [1].

Why 2'-O-Methyl-5'-O-DMT-inosine-3'-CE-phosphoramidite Cannot Be Substituted with Standard Inosine Phosphoramidites


Standard inosine phosphoramidites, such as those used for DNA synthesis (e.g., dI-CE phosphoramidite) or RNA synthesis with TBDMS protection (e.g., I-CE phosphoramidite), differ significantly in their chemical and biological properties [1]. The 2'-O-methyl modification in this compound confers increased nuclease resistance and alters hybridization thermodynamics compared to unmodified DNA or RNA analogs [2]. The 5'-O-DMT group is essential for the sequential addition of nucleotides during solid-phase synthesis, and its substitution would disrupt the synthesis cycle . The 3'-CE group is critical for the phosphoramidite coupling reaction [3]. Therefore, simply replacing this compound with a generic inosine phosphoramidite would result in oligonucleotides with different stability, binding affinity, and synthesis efficiency, compromising the intended research or therapeutic application.

Quantitative Performance Benchmarks for 2'-O-Methyl-5'-O-DMT-inosine-3'-CE-phosphoramidite


Coupling Time in Solid-Phase Synthesis: 6 Minutes for 2'-OMe-I-CE Phosphoramidite

The recommended coupling time for 2'-O-Methyl-5'-O-DMT-inosine-3'-CE-phosphoramidite is 6 minutes when using standard activators [1]. This is comparable to other 2'-OMe phosphoramidites . In contrast, standard RNA phosphoramidites with TBDMS protection, such as 2'-O-TBDMS-inosine-3'-CE-phosphoramidite, often require longer coupling times or modified protocols for optimal efficiency [2].

Oligonucleotide Synthesis Phosphoramidite Chemistry Automated Synthesis

Thermal Stability of 2'-O-Methyl/RNA Duplexes: Higher Melting Temperature Compared to DNA/RNA Duplexes

Oligonucleotides containing 2'-O-methyl modifications form duplexes with complementary RNA that are more thermally stable than DNA/RNA duplexes [1]. Specifically, the stability order has been reported as 2'-O-methyl/RNA > 2'-deoxy/RNA [2]. This increase in thermal stability is a class-level effect of the 2'-O-methyl modification .

Hybridization Thermodynamics Antisense Oligonucleotides

Nuclease Resistance: 2'-O-Methyl Oligonucleotides are Completely Resistant to Nucleases

Oligonucleotides containing 2'-O-methyl modifications are completely resistant to degradation by RNA- or DNA-specific nucleases, such as nuclease S1 and snake venom phosphodiesterase (SVPD) [1]. In contrast, unmodified DNA and RNA oligonucleotides are rapidly degraded by these enzymes [2]. This resistance is a class-level effect of the 2'-O-alkyl modification [3].

Nuclease Resistance Stability Antisense Oligonucleotides

Base-Pairing Versatility: Inosine Pairs with A, C, and U

The inosine base in this phosphoramidite can form base pairs with adenosine, cytidine, and uridine . This contrasts with standard nucleosides like guanosine, which primarily pairs with cytidine [1]. The 2'-O-methyl modification further enhances the stability of these base pairs [2].

Base Pairing Degenerate Probes RNA Structure

Deprotection Conditions: Standard Ammonium Hydroxide Treatment

The deprotection of oligonucleotides containing 2'-O-Methyl-5'-O-DMT-inosine-3'-CE-phosphoramidite requires no changes from the standard method recommended by the synthesizer manufacturer, typically using ammonium hydroxide [1]. In contrast, some modified phosphoramidites, such as those with more labile protecting groups, may require specialized deprotection conditions, adding complexity and time to the post-synthesis workflow [2].

Oligonucleotide Deprotection Post-Synthesis Processing RNA Synthesis

Recommended Application Scenarios for 2'-O-Methyl-5'-O-DMT-inosine-3'-CE-phosphoramidite


Synthesis of Nuclease-Resistant Antisense Oligonucleotides

Incorporate 2'-O-methyl-inosine into antisense oligonucleotides to enhance nuclease resistance and improve target RNA binding affinity [1]. The complete resistance to nucleases, as demonstrated in class-level studies, makes these oligonucleotides suitable for in vivo applications where prolonged stability is required [2].

Development of Degenerate PCR Primers and Probes

Utilize the versatile base-pairing properties of inosine to design degenerate PCR primers or probes that can hybridize to multiple sequence variants [1]. The 2'-O-methyl modification provides additional stability to the primer-template duplex, enhancing amplification efficiency and specificity [2].

Structural and Functional Studies of RNA

Synthesize RNA oligonucleotides containing 2'-O-methyl-inosine for use in structural biology studies, such as X-ray crystallography or NMR, or in functional assays like ribozyme kinetics [1]. The enhanced stability of the 2'-O-methyl/RNA duplex can be beneficial in these applications [2].

High-Throughput Oligonucleotide Synthesis

Leverage the 6-minute coupling time to achieve efficient and rapid synthesis of oligonucleotides on automated synthesizers [1]. The shorter cycle time, compared to some other RNA phosphoramidites, can increase throughput and reduce overall synthesis costs, making it suitable for large-scale production [2].

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